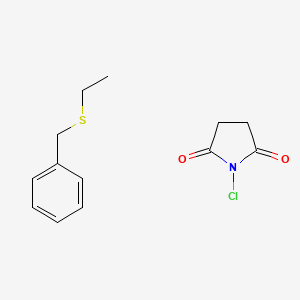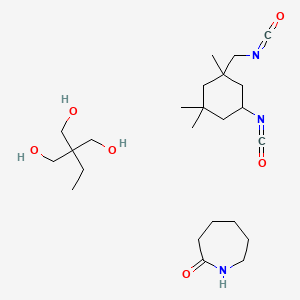![molecular formula C21H25FeN3O3-6 B14463843 N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron](/img/structure/B14463843.png)
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is a complex organometallic compound It features a unique structure that combines an iron center with a cyclopentadienyl ligand and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron typically involves the following steps:
Formation of the Cyclopentadienyl Ligand: Cyclopenta-1,3-diene is synthesized through the dimerization of acetylene in the presence of a catalyst.
Coordination to Iron: The cyclopentadienyl ligand is then coordinated to an iron center, usually through a reaction with iron pentacarbonyl or ferrocene.
Attachment of the Butanamide Moiety: The butanamide moiety is introduced through a series of condensation reactions involving the appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligand or the butanamide moiety is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Various ligands such as phosphines, amines, and carboxylates.
Major Products Formed
Oxidation: Formation of iron(III) complexes.
Reduction: Formation of iron(0) or iron(II) complexes.
Substitution: Formation of new organometallic complexes with different ligands.
Scientific Research Applications
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron has several scientific research applications:
Catalysis: Used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Materials Science: Employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioinorganic model compound.
Mechanism of Action
The mechanism of action of N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron involves its ability to coordinate to various substrates and facilitate chemical transformations. The iron center acts as a Lewis acid, activating substrates for nucleophilic attack. The cyclopentadienyl ligand stabilizes the iron center and enhances its reactivity. Molecular targets include enzymes and other proteins, where the compound can inhibit or modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with a similar cyclopentadienyl-iron structure but lacking the butanamide moiety.
Iron Pentacarbonyl: A simpler iron complex used in various catalytic applications.
Cyclopentadienyl Iron Dicarbonyl Dimer: Another iron complex with cyclopentadienyl ligands, used in catalysis and materials science.
Uniqueness
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron is unique due to its combination of a cyclopentadienyl ligand and a butanamide moiety, which imparts distinct reactivity and potential applications. The presence of the butanamide moiety allows for additional interactions with biological molecules, making it a promising candidate for medicinal chemistry research.
Properties
Molecular Formula |
C21H25FeN3O3-6 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
N-[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]-4-cyclopenta-2,4-dien-1-ylbutanamide;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C16H24N3O3.C5H.Fe/c17-14(20)10-12-19-16(22)9-4-11-18-15(21)8-3-7-13-5-1-2-6-13;1-2-4-5-3-1;/h1-2,5-6H,3-4,7-12H2,(H2,17,20)(H,18,21)(H,19,22);1H;/q-1;-5; |
InChI Key |
OJCOQXHQDMGYTK-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.C1=C[C-](C=C1)CCCC(=O)NCCCC(=O)NCCC(=O)N.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


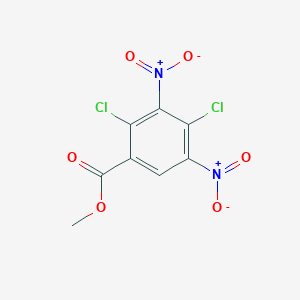

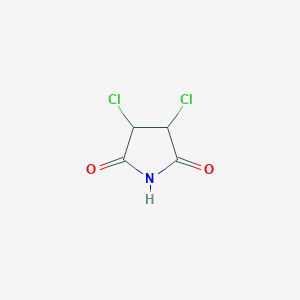
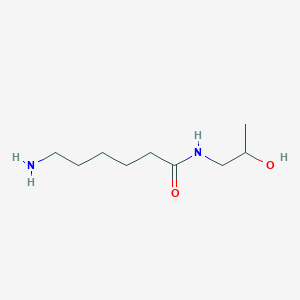
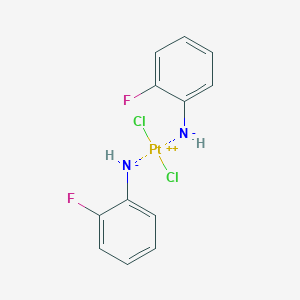


![2',4',6'-Trimethyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14463804.png)

![O-[4-(Carboxymethoxy)-3,5-diiodophenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14463814.png)
